Technical Guide: Biotin-PEG4-Amine (CAS 663171-32-2)
Technical Guide: Biotin-PEG4-Amine (CAS 663171-32-2)
High-Fidelity Bioconjugation & Surface Functionalization [1]
Executive Summary
Biotin-PEG4-Amine (CAS 663171-32-2) is a heterobifunctional crosslinker designed for high-specificity labeling and linker synthesis.[1] Unlike the more common NHS-PEG4-Biotin (which targets amines), this reagent features a terminal primary amine (-NH₂) group.[1][2] This chemical inversion allows researchers to target carboxyl groups (-COOH) , activated esters, and aldehydes on biomolecules and surfaces.[1]
The inclusion of a tetraethylene glycol (PEG4) spacer is a critical design feature. It imparts hydrophilicity, reducing the aggregation often seen with hydrophobic alkyl spacers, and provides a long, flexible arm (approx. 29 Å) that minimizes steric hindrance during Avidin/Streptavidin binding. This guide details the physicochemical properties, mechanistic pathways, and validated protocols for deploying Biotin-PEG4-Amine in drug discovery (PROTACs) and proteomics.[1]
Chemical Profile & Properties[1][3][4][5]
Physicochemical Data
| Property | Specification |
| CAS Number | 663171-32-2 |
| Chemical Name | Biotin-PEG4-Amine; N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
| Molecular Formula | C₂₀H₃₈N₄O₆S |
| Molecular Weight | 462.61 g/mol |
| Spacer Length | ~29 Å (PEG4) |
| Solubility | High in Water, DMSO, DMF, Methanol |
| Reactive Group | Primary Amine (-NH₂) |
| Target Group | Carboxyls (-COOH), NHS Esters, Epoxides, Aldehydes |
| Purity Grade | Typically ≥95% (HPLC) for research applications |
Structural Advantage: The PEG4 Spacer
The PEG4 (16-atom) spacer is superior to LC (Long Chain) alkyl spacers for three reasons:
-
Water Solubility: It prevents the biotin tag from acting as a hydrophobic patch that could precipitate the target protein.
-
Steric Access: It extends the biotin moiety away from the conjugation site, ensuring it can penetrate the deep binding pocket of Streptavidin without steric clash.
-
Flexibility: The ether linkages provide rotational freedom, enhancing binding kinetics.
Mechanism of Action
Chemical Reactivity (The Amine Handle)
The primary amine on Biotin-PEG4-Amine acts as a nucleophile.[1][3][4] Its reactivity is pH-dependent; it must be unprotonated (-NH₂) to react.[1]
-
Optimal pH: 7.0 – 8.0.
-
Reaction with Carboxyls: Requires activation of the target carboxyl group (e.g., using EDC/NHS) to form a stable amide bond.
-
Reaction with NHS Esters: Spontaneous reaction to form an amide bond.
Biotin-Streptavidin Interaction
Once conjugated, the biotin moiety binds to Streptavidin/Avidin with a dissociation constant (
Visualization of Conjugation Logic
The following diagram illustrates the workflow for conjugating Biotin-PEG4-Amine to a carboxylated protein.
Caption: Two-step conjugation workflow: Carboxyl activation followed by nucleophilic attack by Biotin-PEG4-Amine.
Validated Experimental Protocols
Protocol A: Conjugation to Carboxyl-Containing Proteins (EDC/NHS Method)
Application: Labeling the C-terminus of proteins or Asp/Glu residues.[1] Note: This is the "inverse" of standard labeling. You are activating the protein, not the biotin reagent.
Materials:
-
Target Protein (in amine-free buffer, e.g., MES or PBS).[1]
-
Biotin-PEG4-Amine (Stock: 50 mM in DMSO).[1]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).[1]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS.[1]
-
Desalting Column (e.g., Zeba Spin or PD-10).[1]
Step-by-Step Procedure:
-
Buffer Exchange: Ensure protein is in a buffer without carboxyls or amines if possible (MES pH 6.0 is ideal for activation; PBS pH 7.2 is acceptable).
-
Activation:
-
Add EDC to the protein solution to a final concentration of 2 mM.
-
Add NHS/Sulfo-NHS to a final concentration of 5 mM.[1]
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Quenching Activation (Optional but recommended): If using Sulfo-NHS, excess EDC can be removed via a rapid desalting step or by adding a small amount of mercaptoethanol to quench unreacted EDC, though often the amine addition is done directly if stoichiometry is controlled. Best Practice: Rapidly desalt the activated protein into PBS (pH 7.2) to remove excess EDC/NHS before adding the amine reagent to prevent crosslinking proteins to each other.
-
Conjugation:
-
Purification: Remove excess Biotin-PEG4-Amine using a desalting column (MWCO appropriate for your protein) equilibrated with PBS.
Protocol B: PROTAC Linker Synthesis (Amine-NHS Coupling)
Application: Synthesizing a PROTAC by linking an E3 ligase ligand to a target ligand.[1]
Scenario: You have a Target Ligand functionalized with an NHS ester.[3][4][6]
-
Dissolution: Dissolve the NHS-ester ligand in anhydrous DMSO.
-
Reaction: Add 1.2 equivalents of Biotin-PEG4-Amine (dissolved in DMSO).
-
Base: Add 2–3 equivalents of a non-nucleophilic base like DIPEA (Diisopropylethylamine) to ensure the amine is deprotonated.
-
Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS for the disappearance of the NHS ester (mass -115 Da shift vs hydrolysis) and appearance of the product (Mass = Ligand + 462 - NHS).[1]
-
Purification: Purify via Preparative HPLC.
Quality Control & Self-Validation
To ensure scientific integrity, every conjugation must be validated. Do not assume labeling worked.
HABA Assay (Biotin Quantification)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds Avidin weakly (orange).[1] When Biotin is added, it displaces HABA due to higher affinity, causing a decrease in absorbance at 500 nm.
-
Add Avidin-HABA reagent to a cuvette; measure Absorbance (A500).[1]
-
Add a known volume of your purified biotinylated sample.
-
Measure A500 again.
-
Calculation: Use the Beer-Lambert law and the extinction coefficient of the HABA-Avidin complex to calculate moles of biotin per mole of protein.
LC-MS Validation (Small Molecules)
For PROTACs or peptides, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[1]
-
Expected Mass Shift: Look for the addition of +462.61 Da (Biotin-PEG4-Amine) minus the leaving group (e.g., -OH if EDC coupling, or -NHS if NHS coupling).[1]
-
Example: If reacting with a Carboxyl (-OH loss, +NH loss from reagent is not applicable, it forms amide -H2O).
-
Net Mass Addition (Amide bond formation): +444.6 Da (462.6 - 18 for water loss).[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during reaction | Hydrophobic protein or high concentration.[1] | The PEG4 spacer usually prevents this. Ensure DMSO concentration is <10% in the final aqueous buffer. |
| Low Biotinylation Efficiency | pH too low (Amine protonated). | Ensure reaction pH is 7.2–8.[5]0. If using EDC, activate at pH 5-6, then raise pH to 7.5 for the amine addition. |
| Protein Crosslinking | EDC activated protein reacting with itself. | Use a large molar excess of Biotin-PEG4-Amine.[1] Perform activation and conjugation in two distinct steps with a desalting step in between. |
| No binding to Streptavidin | Steric hindrance or biotin buried. | While PEG4 helps, some proteins fold around the tag. Try denaturing the protein (if assay allows) or using a longer linker (PEG12). |
References
-
BroadPharm. Biotin-PEG4-amine Product Guide. Retrieved from [1]
-
Thermo Fisher Scientific. EZ-Link™ NHS-PEG4-Biotinylation Kit User Guide (Contextual reference for PEG4 benefits).[1] Retrieved from
-
PubChem. Biotin-PEG4-Amine Compound Summary (CID 77078240).[1] Retrieved from [1]
-
MedChemExpress. Biotin-PEG4-amine: PROTAC Linker Applications. Retrieved from [1][7]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard text for EDC/NHS chemistry mechanisms).
Sources
- 1. Biotin-PEG4-Amine | C20H38N4O6S | CID 77078240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. broadpharm.com [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
